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Compound of Interest

Compound Name: PF-04217903 phenolsulfonate

Cat. No.: B15145240

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of PF-04217903, a potent and highly
selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2]
Dysregulation of the c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor
(HGF), is a critical factor in the progression, invasion, and metastasis of numerous human
cancers.[3][4] PF-04217903 selectively binds to and inhibits c-Met, thereby disrupting
downstream signaling pathways crucial for tumor cell proliferation, survival, and migration.[5]
This guide summarizes its binding affinity, presents detailed experimental protocols, and
visualizes key pathways and workflows.

Mechanism of Action

PF-04217903 functions as an orally available, ATP-competitive inhibitor of the c-Met kinase.[6]
Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation on key
tyrosine residues within its kinase domain. This event initiates a cascade of downstream
signaling primarily through the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively
drive cell proliferation, survival, and motility.[7][8] PF-04217903 targets the ATP-binding pocket
of the c-Met kinase, preventing this initial phosphorylation and effectively blocking the entire
downstream signaling cascade.[9]
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c-Met signaling and the inhibitory action of PF-04217903.
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Quantitative Data Summary

PF-04217903 demonstrates high potency against wild-type c-Met and several oncogenic
mutants, with exceptional selectivity over other kinases.

Table 1: Biochemical Binding Affinity and Potency

Target Assay Type Value (nM) Notes

ATP-competitive
inhibitor. Another

Human c-Met Ki 4.8[10][11]
source reports 4.5
nM[6].
Wild-Type c-Met IC50 (Kinase Assay) 4.8[1][12]
_ Similar potency to
c-Met-H1094R IC50 (Kinase Assay) 3.1[1][10][12] )
wild-type.
) Similar potency to
c-Met-R988C IC50 (Kinase Assay) 6.4[1][10][12] )
wild-type.
) Similar potency to
c-Met-T1010I IC50 (Kinase Assay) 6.7[1][10][12]

wild-type.

| c-Met-Y1230C | IC50 (Kinase Assay) | >10,000[1][10][12] | Demonstrates no inhibitory activity.
|

Table 2: Cellular Activity and Functional Inhibition
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. Cancer Type /
Cell Line | Model Assay IC50 (nM)
Context
. c-Met
A549 Lung Carcinoma . 4.8[12]
Phosphorylation
] HGF-stimulated c-Met
HUVEC Endothelial Cells ) 4.6[6]
Phosphorylation
GTL-16 Gastric Carcinoma Cell Proliferation 12[1][9][10]
NCI-H1993 NSCLC Cell Proliferation 30[1][9][10]
LXFA 526L Lung Adenocarcinoma  Clonogenic Growth 16[12]
LXFA 1647L Lung Adenocarcinoma  Clonogenic Growth 13[12]
) ) Apoptosis (Caspase
GTL-16 Gastric Carcinoma 31[10][11]
3/7)
HUVEC Endothelial Cells Cell Survival 12[6]
HUVEC Endothelial Cells Matrigel Invasion 7.3[6]

| NCI-H441 / HT29 | Lung / Colon Carcinoma | Cell Migration & Invasion | 7 - 12.5[10][11] |

Experimental Protocols

Detailed methodologies for key assays used to characterize PF-04217903 are provided below.

Biochemical c-Met Kinase Assay

This assay quantifies the direct inhibitory effect of PF-04217903 on the enzymatic activity of

purified c-Met kinase.

¢ Principle: The assay measures the amount of ADP produced from the kinase reaction where

c-Met phosphorylates a substrate using ATP. A detection reagent converts the generated

ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a

luminescent signal that correlates with kinase activity.[13]

o Materials:
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o Recombinant c-Met kinase (e.g., amino acids 956-1390).[14][15]

o Kinase Buffer (e.g., 40mM Tris-HCI, 20mM MgClz, 0.1mg/ml BSA, 50uM DTT).[13]
o Poly(Glu, Tyr) 4:1 peptide substrate.[14]

o ATP.

o PF-04217903 serial dilutions.

o ADP-Glo™ Kinase Assay kit (or similar).[14][16]

o White opaque 96-well or 384-well plates.

e Procedure:

[¢]

Add kinase buffer, purified c-Met enzyme, and specified concentrations of PF-04217903 to
the wells of the plate.

o Incubate for 30 minutes at room temperature to allow compound binding.[16]
o Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
o Incubate for 60 minutes at room temperature or 30°C.[13][14]

o Stop the reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the
remaining ATP. Incubate for 40 minutes.

o Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate for 30-60 minutes.[13][16]

o Measure luminescence using a microplate reader.

o Calculate IC50 values by plotting the dose-response curve of luminescence versus
inhibitor concentration.

Cellular c-Met Phosphorylation ELISA
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This cell-based assay measures the ability of PF-04217903 to inhibit c-Met
autophosphorylation within a cellular context.

e Principle: A sandwich ELISA is used to capture total c-Met protein from cell lysates, and a
detection antibody specific for phosphorylated tyrosine residues quantifies the level of c-Met
activation.[12]

e Procedure:

o Cell Seeding: Seed tumor cells (e.g., A549) in 96-well plates and incubate overnight to
allow attachment.[12][17]

o Serum Starvation: Replace growth medium with serum-free medium (e.g., containing
0.04% BSA) and incubate.[17]

o Inhibitor Treatment: Add serial dilutions of PF-04217903 to the wells and incubate for 1
hour at 37°C.[1][17]

o Ligand Stimulation: Add HGF (e.g., 40 ng/mL) to stimulate c-Met phosphorylation and
incubate for 20 minutes.[1][12]

o Cell Lysis: Wash cells with supplemented HBSS and add lysis buffer to generate protein
lysates.[12]

o ELISA:

Incubate lysates overnight at 4°C in plates pre-coated with a c-Met capture antibody.[12]

Wash the plates and add a detection antibody specific for phosphotyrosine residues.

Add a secondary HRP-conjugated antibody, followed by a substrate to generate a
colorimetric or chemiluminescent signal.

Read the signal on a microplate reader and calculate IC50 values.
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Workflow for the Cellular c-Met Phosphorylation ELISA.

Cell Proliferation Assay

This assay determines the effect of PF-04217903 on the growth and viability of cancer cell
lines.
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 Principle: Cells are treated with the inhibitor over several days. The number of viable cells is
then quantified using methods that measure metabolic activity (MTT, Resazurin) or by direct
cell counting.[9][12]

e Procedure:

o Cell Seeding: Seed cells (e.g., GTL-16, NCI-H1993) at a low density (3,000-5,000
cells/well) in 96-well plates and allow them to attach overnight.[9][17]

o Treatment: Replace the medium with fresh medium containing serial dilutions of PF-
04217903. Include vehicle (DMSO) and untreated controls.

o Incubation: Incubate the plates for 48 to 96 hours at 37°C in a 5% CO: incubator.[9][10]
[12]

o Viability Assessment:

» MTT/Resazurin: Add the respective reagent to each well, incubate for 1-4 hours, and
measure absorbance or fluorescence with a microplate reader.[9]

» Coulter Counter: Trypsinize and count the cells from each well directly.[12][18]

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value from the dose-response curve.
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Workflow for a Cell Proliferation Assay.

Selectivity Profile

A key feature of PF-04217903 is its exceptional selectivity. It has been shown to be over 1,000-
fold more selective for c-Met compared to a broad panel of more than 200 other kinases.[10]
[12] This high degree of selectivity minimizes off-target effects, making it a valuable tool for
specifically interrogating the c-Met pathway and a promising candidate for targeted therapy.[2]

[6]
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High selectivity of PF-04217903 for c-Met over other kinases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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